An In-depth Technical Guide on O-Ethyl methylphosphonothioate (CAS 18005-40-8)
An In-depth Technical Guide on O-Ethyl methylphosphonothioate (CAS 18005-40-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Ethyl methylphosphonothioate (CAS 18005-40-8), also known as EMPTA, is an organophosphorus compound of significant interest due to its structural relationship to V-series nerve agents and its role as a key precursor in the synthesis of the chemical warfare agent VX.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activity of O-Ethyl methylphosphonothioate. Detailed experimental protocols for its synthesis and the characterization of its primary biological effect—acetylcholinesterase inhibition—are presented. This document is intended for research, and educational purposes to aid in the development of detection methods, and medical countermeasures.
Core Properties
O-Ethyl methylphosphonothioate is a colorless to pale yellow liquid with a faint odor.[2] It is an organothiophosphate and a known cholinesterase inhibitor.[3] Its primary significance in the field of chemistry and toxicology stems from its role as a direct precursor to the nerve agent VX.[1]
Physicochemical and Toxicological Data
A summary of the key physicochemical properties of O-Ethyl methylphosphonothioate is provided in Table 1.
| Property | Value | Source |
| IUPAC Name | O-Ethyl hydrogen methylphosphonothioate | [2] |
| Synonyms | Empsh, Empta, O-Ethyl methylthiophosphonate | [2] |
| CAS Number | 18005-40-8 | [2] |
| Molecular Formula | C₃H₉O₂PS | [2] |
| Molecular Weight | 140.14 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Faint | [2] |
| Density | 1.18 g/mL at 25 °C | |
| Boiling Point | 73 °C at 1 mmHg | |
| Refractive Index | n20/D 1.487 | |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
Table 1: Physicochemical Properties of O-Ethyl methylphosphonothioate
Toxicological Profile
| Hazard Statement | Classification |
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H331 | Toxic if inhaled |
| H314 | Causes severe skin burns and eye damage |
Table 2: GHS Hazard Classification for O-Ethyl methylphosphonothioate[5]
Given its role as a direct precursor to the nerve agent VX, the toxicological properties of VX can provide some context. The median lethal dose (LD50) for VX in humans via skin exposure is estimated to be 10 mg for a 70 kg adult. For comparison, the oral LD50 of the VX simulant O,S-Diethyl methylphosphonothioate in rats is 6 mg/kg.[6]
Synthesis and Reactions
Synthesis of O-Ethyl methylphosphonothioate
A common method for the synthesis of O-Ethyl methylphosphonothioate involves the reaction of methylphosphonic dichloride with ethanol (B145695) and a sulfur source, such as sodium hydrogen sulfide. An alternative route involves the reaction of methylphosphonothioic dichloride with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: Synthesis of a related compound, O,S-Diethyl methylphosphonothioate
This protocol for a similar compound provides a general framework for the synthesis of phosphonothioates.
Step 1: Preparation of Methylphosphonic Dichloride
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In a two-necked round-bottom flask equipped with a condenser and a magnetic stirrer, combine 7.0 g (0.056 mol) of dimethyl methylphosphonate (B1257008) (DMMP).
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Slowly add 20.0 g (0.17 mol) of thionyl chloride dropwise over 30 minutes with stirring at room temperature.
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After the addition is complete, add 0.5 mL of pyridine.
-
Reflux the mixture for 4 hours in an oil bath with stirring.
-
Remove the excess thionyl chloride by distillation.
-
Distill the product, methylphosphonic dichloride, at 158-161 °C.
Step 2: Formation of Sodium Ethyl Methylphosphonothioate
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Prepare a solution of sodium ethoxide by dissolving sodium in ethanol.
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React the methylphosphonic dichloride with the sodium ethoxide solution, followed by the introduction of a sulfur source (e.g., sodium hydrogen sulfide) to yield sodium ethyl methylphosphonothioate.
Step 3: Alkylation to O,S-Diethyl methylphosphonothioate
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Suspend 1.2 g (0.0074 mol) of sodium ethyl methylphosphonothioate in 8.0 mL of toluene (B28343) in a two-necked round-bottom flask.
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Add 2.5 g (0.016 mol) of ethyl iodide dropwise over 10 minutes.
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Reflux the reaction mixture for 4 hours.
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Cool the mixture to room temperature and filter to remove the sodium iodide salt.
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Wash the precipitate with dry hexane.
-
Distill the filtrate under vacuum to obtain the final product.
Role in the Synthesis of VX
O-Ethyl methylphosphonothioate is a crucial intermediate in one of the primary synthesis routes for the nerve agent VX. In this process, the deprotonated form of O-Ethyl methylphosphonothioate acts as a nucleophile, reacting with N,N-diisopropylaminoethanol to form the P-S-C linkage characteristic of V-series agents.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for O-Ethyl methylphosphonothioate and related organophosphorus compounds is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve signal.
Inhibition of AChE by O-Ethyl methylphosphonothioate leads to an accumulation of acetylcholine at cholinergic synapses. This results in the continuous stimulation of muscarinic and nicotinic receptors, leading to a cholinergic crisis characterized by a range of symptoms, from muscle twitching to convulsions, paralysis, and ultimately, death by respiratory failure. The inhibition occurs through the phosphonylation of a serine residue in the active site of AChE, forming a stable covalent bond that is slow to hydrolyze.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's assay is a widely used spectrophotometric method to measure acetylcholinesterase activity and determine the inhibitory potential of compounds like O-Ethyl methylphosphonothioate.[7][8][9]
Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The rate of color formation is measured at 412 nm and is proportional to the AChE activity.
Materials:
-
96-well microplate
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Microplate reader
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Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
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Phosphate (B84403) buffer (0.1 M, pH 8.0)
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O-Ethyl methylphosphonothioate (test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of O-Ethyl methylphosphonothioate to determine the IC50 value.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add phosphate buffer and DTNB.
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Control wells (100% activity): Add phosphate buffer, AChE solution, DTNB, and the solvent used for the inhibitor.
-
Test wells: Add phosphate buffer, AChE solution, DTNB, and the O-Ethyl methylphosphonothioate solution at various concentrations.
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the ATCI solution to all wells to start the reaction.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of O-Ethyl methylphosphonothioate compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
O-Ethyl methylphosphonothioate is a significant organophosphorus compound due to its high toxicity and its role as a precursor in the synthesis of the nerve agent VX. Its primary biological activity is the potent inhibition of acetylcholinesterase, leading to a cholinergic crisis. This guide has provided a detailed overview of its properties, synthesis, and mechanism of action, along with experimental protocols to facilitate further research. A thorough understanding of this and related compounds is crucial for the development of effective countermeasures and detection technologies to mitigate the threat posed by chemical warfare agents.
References
- 1. O-Ethyl methylphosphonothioate - Hazardous Agents | Haz-Map [haz-map.com]
- 2. broadpharm.com [broadpharm.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. PHOSPHONOTHIOIC ACID, METHYL-, S-(2-(BIS(1-METHYLETHYL)AMINO)ETHYL) O-ETHYL ESTER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. O-Ethyl methylphosphonothioate | C3H9O2PS | CID 556615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
